molecular formula C19H23FN2 B3343379 17-alpha-Fluoroyohimbane CAS No. 523-11-5

17-alpha-Fluoroyohimbane

Cat. No. B3343379
CAS RN: 523-11-5
M. Wt: 298.4 g/mol
InChI Key: OXGSXWBEBGWSNW-NUXNZHGMSA-N
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Description

17-alpha-Fluoroyohimbane is a chemical compound that belongs to the family of yohimbine alkaloids. It is a synthetic derivative of yohimbine, which is an alkaloid found in the bark of the African tree, Pausinystalia johimbe. 17-alpha-Fluoroyohimbane has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 17-alpha-Fluoroyohimbane is based on its ability to selectively bind to alpha-2 adrenergic receptors. These receptors are found in various tissues and organs in the body, including the brain, heart, and blood vessels. When 17-alpha-Fluoroyohimbane binds to these receptors, it blocks their activity, leading to an increase in the levels of neurotransmitters such as norepinephrine and dopamine. This can result in various physiological effects, including increased blood pressure, heart rate, and metabolic rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 17-alpha-Fluoroyohimbane are based on its ability to selectively bind to alpha-2 adrenergic receptors. This can result in various effects, including increased blood pressure, heart rate, and metabolic rate. In addition, it can also affect the levels of neurotransmitters such as norepinephrine and dopamine, which can affect various physiological processes such as mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 17-alpha-Fluoroyohimbane in lab experiments is its selectivity for alpha-2 adrenergic receptors. This can allow researchers to study the specific effects of blocking these receptors without affecting other receptors in the body. However, one of the limitations of using 17-alpha-Fluoroyohimbane is its potential toxicity, which can limit its use in certain experiments.

Future Directions

For the study of 17-alpha-Fluoroyohimbane include the development of more selective and less toxic derivatives, its potential as a diagnostic tool, and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

17-alpha-Fluoroyohimbane has been the subject of scientific research due to its potential applications in various fields. In pharmacology, it has been studied for its potential as a selective alpha-2 adrenergic receptor antagonist, which can be used to treat various diseases such as hypertension, depression, and anxiety. In biochemistry, it has been studied for its potential as a tool to study the structure and function of alpha-2 adrenergic receptors. In medicine, it has been studied for its potential as a diagnostic tool for various diseases such as prostate cancer.

properties

IUPAC Name

(1S,15R,18S,20R)-18-fluoro-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c20-14-6-5-12-11-22-8-7-16-15-3-1-2-4-17(15)21-19(16)18(22)10-13(12)9-14/h1-4,12-14,18,21H,5-11H2/t12-,13-,14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGSXWBEBGWSNW-NUXNZHGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCC4=C(C3CC2CC1F)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@H]1F)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966669
Record name 17-Fluoroyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-alpha-Fluoroyohimbane

CAS RN

523-11-5
Record name Yohimban, 17-alpha-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Fluoroyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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